molecular formula C7H10N2O B14841182 3-Amino-4-(aminomethyl)phenol

3-Amino-4-(aminomethyl)phenol

Cat. No.: B14841182
M. Wt: 138.17 g/mol
InChI Key: ZLPOELJMCUVSCK-UHFFFAOYSA-N
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Description

3-Amino-4-(aminomethyl)phenol is an organic compound with the molecular formula C7H10N2O. It contains a phenol group substituted with an amino group at the 3-position and an aminomethyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 3-Amino-4-(aminomethyl)phenol involves the Petasis borono-Mannich reaction. This reaction utilizes salicylaldehydes, secondary amines, and phenyl boronic acids in the presence of magnetic Fe3O4 nanoparticles as a catalyst. The reaction conditions are mild, and the process yields high amounts of the desired product in a short time .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of the Petasis borono-Mannich reaction can be scaled up for industrial applications. The use of magnetic nanoparticles as a catalyst offers advantages such as reusability and good functional group tolerance, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(aminomethyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-(aminomethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-(aminomethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The amino and phenol groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can lead to antimicrobial, anti-inflammatory, and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(aminomethyl)phenol is unique due to the presence of both amino and aminomethyl groups on the phenol ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3-amino-4-(aminomethyl)phenol

InChI

InChI=1S/C7H10N2O/c8-4-5-1-2-6(10)3-7(5)9/h1-3,10H,4,8-9H2

InChI Key

ZLPOELJMCUVSCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)N)CN

Origin of Product

United States

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